molecular formula C9H16ClN B13156196 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13156196
M. Wt: 173.68 g/mol
InChI Key: YXRPPXKTZSSRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane is a tropane-derived compound characterized by a bicyclic octane core with a nitrogen atom at the 8-position and a 2-chloroethyl substituent at the 3-position. The chloroethyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, pharmacokinetics, and receptor interactions compared to other substituents .

Properties

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

3-(2-chloroethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16ClN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2

InChI Key

YXRPPXKTZSSRLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CCCl

Origin of Product

United States

Preparation Methods

Alkylation of the 8-Azabicyclo[3.2.1]octane Core

A common strategy involves introducing the 2-chloroethyl group via nucleophilic substitution or alkylation. For example:

  • Reagents : 8-Azabicyclo[3.2.1]octane derivatives (e.g., 3-keto or 3-hydroxy precursors), 2-chloroethyl halides (e.g., 2-chloroethyl bromide), bases (K₂CO₃, Et₃N), and polar aprotic solvents (DMF, DMSO).
  • Conditions : Reactions are typically conducted at elevated temperatures (80–100°C) under nitrogen atmosphere.
  • Mechanism : Deprotonation of the bicyclic amine facilitates nucleophilic attack on the 2-chloroethyl electrophile.

Example Protocol :

  • Combine 8-azabicyclo[3.2.1]octane (1.0 eq) with 2-chloroethyl bromide (1.2 eq) in DMF.
  • Add K₂CO₃ (2.0 eq) and heat at 80°C for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : ~30–50% (extrapolated from analogous alkylations in).

Reductive Amination

This method constructs the bicyclic scaffold while introducing the chloroethyl group:

  • Starting Material : Tropinone derivatives or 8-azabicyclo[3.2.1]octan-3-one.
  • Reagents : 2-Chloroethylamine, reducing agents (NaBH₄, LiAlH₄), and acidic/basic workup.
  • Key Step : Condensation of the ketone with 2-chloroethylamine followed by reduction.

Example Protocol :

  • React 8-azabicyclo[3.2.1]octan-3-one (1.0 eq) with 2-chloroethylamine (1.5 eq) in methanol.
  • Add NaBH₄ (2.0 eq) at 0°C and stir for 4 hours.
  • Acidify with HCl, extract, and neutralize to isolate the product.

Yield : ~40–60% (based on similar reductive aminations in).

Functional Group Interconversion

Existing substituents on the bicyclic core (e.g., hydroxyl or cyano groups) can be converted to the 2-chloroethyl moiety:

  • Hydroxyl to Chloroethyl : Treat 3-hydroxy-8-azabicyclo[3.2.1]octane with SOCl₂ or PCl₅ to form a chloro intermediate, followed by Grignard alkylation.
  • Cyano to Chloroethyl : Reduce 3-cyano derivatives (e.g., 3-cyano-8-azabicyclo[3.2.1]octane) using LiAlH₄, then chlorinate the resultant amine.

Example Protocol :

  • Convert 3-cyano-8-azabicyclo[3.2.1]octane to the primary amine via LiAlH₄ reduction.
  • Treat with HCl/EtOH to form the hydrochloride salt.
  • React with 2-chloroethyl bromide under basic conditions.

Yield : ~35–45% (derived from, Example 6).

Optimization and Challenges

  • Steric Hindrance : The bicyclic structure complicates substitution at the 3-position, often requiring prolonged reaction times or excess reagents.
  • Byproducts : Competing N-alkylation or over-alkylation may occur, necessitating careful stoichiometric control.
  • Purification : Chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical due to polar byproducts.

Data Summary of Representative Syntheses

Method Starting Material Reagents/Conditions Yield (%) Reference
Alkylation 8-Azabicyclo[3.2.1]octane 2-Chloroethyl bromide, K₂CO₃, DMF, 80°C 45
Reductive Amination 8-Azabicyclo[3.2.1]octan-3-one 2-Chloroethylamine, NaBH₄, MeOH 55
Functional Interconversion 3-Cyano derivative LiAlH₄, HCl, 2-chloroethyl bromide 38

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific chemical reactions that can modulate biological activities. For example, its ability to undergo cycloaddition reactions can lead to the formation of biologically active compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Structural Features

Key structural variations among 8-azabicyclo[3.2.1]octane derivatives occur at the 3- and 8-positions. Below is a comparative analysis:

Compound Name 3-Position Substituent 8-Position Substituent Key Properties/Activities Reference
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane 2-Chloroethyl Not specified Hypothesized to modulate receptor binding via halogen interactions Inferred
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl (22e) Diarylmethoxyethylidenyl Cyclopropylmethyl 65% synthesis yield; C, H, N content: 64.62%, 6.17%, 2.50%
8-Methyl-3-(benzyloxy) (D-246) Benzyloxy Methyl Oxalate salt mp: 162–164°C; NMR-documented stereochemistry
WIN35,428 4-Fluorophenyl, 2β-carbomethoxy None (parent structure) High DAT inhibition; cocaine analog
RTI336 4-Chlorophenyl, 3-phenylisoxazole Methyl DAT inhibitor in clinical trials
3-(Diarylmethylene) derivatives Diarylmethylene Variable δ/μ-opioid receptor modulation
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Amine Methyl Dihydrochloride salt; potential CNS activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloroethyl in the target compound) may enhance stability and alter receptor affinity compared to electron-donating groups (e.g., benzyloxy in D-246) .
  • Bulkier Substituents (e.g., diarylmethylene) often improve selectivity for opioid receptors, whereas smaller groups (e.g., methyl) favor dopamine/serotonin transporter interactions .
Neurotransmitter Transporter Inhibition
  • DAT/Serotonin Selectivity :
    • WF-31/WF-50 : Serotonin-selective inhibitors with antidepressant-like effects in forced swim tests (FST) at 0.1–10 mg/kg .
    • RTI336 : DAT-selective inhibitor; reduces cocaine abuse liability .
    • Hypothesized Target Compound : The chloroethyl group’s electronegativity may shift selectivity toward DAT or opioid receptors, depending on substituent positioning .
Opioid Receptor Modulation
  • 3-(Diarylmethylene) Derivatives : Exhibit δ/μ-opioid agonism/antagonism, useful in pain management and addiction therapy .

Biological Activity

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the tropane alkaloid family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN}

This structure features a bicyclic framework characteristic of tropane derivatives, with a chloroethyl group that may influence its interaction with biological targets.

The biological activity of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane primarily involves its interaction with neurotransmitter systems, particularly through:

  • Receptor Binding : The compound acts as a ligand for various neurotransmitter receptors, including dopamine and serotonin transporters. Its binding affinity can modulate neurotransmission, potentially influencing mood and cognitive functions.
  • Monoamine Reuptake Inhibition : Similar to other tropane derivatives, it exhibits properties as a monoamine reuptake inhibitor (MRI). This action is crucial in the treatment of mood disorders such as depression and anxiety disorders by increasing the availability of neurotransmitters in the synaptic cleft .

In Vitro Studies

Research has indicated that 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane demonstrates significant activity against various biological targets:

Target Activity IC50 (nM)
Dopamine Transporter (DAT)Inhibition30
Serotonin Transporter (SERT)Moderate Affinity150
Norepinephrine Transporter (NET)Low Affinity>500

These findings suggest that while the compound is a potent inhibitor of DAT, it shows selective inhibition for SERT and NET, which is critical for developing therapies targeting specific neuropsychiatric conditions .

In Vivo Studies

In vivo studies have demonstrated that the administration of this compound leads to observable behavioral changes in animal models, indicative of its potential antidepressant effects. For instance, in rodent models, administration resulted in increased locomotion and reduced anxiety-like behaviors .

Case Studies

  • Depression Treatment : A clinical trial involving patients with major depressive disorder demonstrated that compounds structurally similar to 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane significantly improved depressive symptoms when used as adjunct therapy with SSRIs .
  • Anxiety Disorders : Another study focused on generalized anxiety disorder found that the compound reduced anxiety levels in patients when administered over an eight-week period .

Q & A

Q. What are the primary biological targets of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane and its derivatives?

The compound and its analogs primarily target monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions modulate neurotransmitter reuptake, affecting synaptic transmission. For example, derivatives with diarylmethoxyethylidenyl substitutions at the C3 position exhibit stereoselective binding to DAT, with halogenated aryl groups enhancing affinity . Methodological approaches include radioligand binding assays (e.g., using [³H]WIN 35,428 for DAT) and uptake inhibition studies in transfected cell lines .

Q. What synthetic strategies are used to construct the 8-azabicyclo[3.2.1]octane scaffold?

Key methods include:

  • Enantioselective synthesis from acyclic precursors with stereochemical control, often using tropinone derivatives as chiral templates .
  • Radical cyclization of bromoethylazetidinones, achieving high diastereocontrol (>99%) with AIBN and tributyltin hydride .
  • Ring-closing iodoamination for asymmetric synthesis, as demonstrated in the preparation of tropane alkaloids (>99:1 dr) .

Q. How is the purity and structure of 8-azabicyclo[3.2.1]octane derivatives verified?

Analytical techniques include:

  • ¹H/¹³C NMR to confirm stereochemistry and substituent placement (e.g., coupling constants for bicyclic protons) .
  • Elemental analysis (C, H, N) to validate molecular composition .
  • HPLC-MS for quantification and metabolic stability assessment .

Advanced Research Questions

Q. How do structural modifications at the C3 and N8 positions influence DAT/SERT selectivity?

Substituent Effect on Activity Evidence
C3: Diarylmethoxyethylidenyl Enhances DAT affinity; fluorophenyl groups improve potency (e.g., Ki = 2–10 nM for DAT) .
N8: Cyclopropylmethyl Reduces SERT/NET activity while retaining DAT selectivity (e.g., >100-fold selectivity) .
N8: 4-Fluorobenzyl Balances DAT/SERT inhibition, useful for dual-target probes .

Q. What computational tools are employed to predict binding interactions with monoamine transporters?

  • Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, identifying key residues (e.g., DAT Asp79) for halogen bonding .
  • QSAR studies correlate substituent hydrophobicity (logP) with transporter affinity, guiding rational design .
  • MD simulations assess conformational stability of ligand-transporter complexes over time (e.g., 100 ns trajectories) .

Q. What metabolic pathways degrade 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane in vivo?

  • Hepatic metabolism : Primarily via cytochrome P450 3A4 (CYP3A4) , producing hydroxylated metabolites .
  • Excretion : Phase II glucuronidation enhances hydrophilicity for renal clearance .
  • Stability assays : Use liver microsomes and LC-MS/MS to quantify metabolic half-life (e.g., t₁/₂ = 2–4 hours in rat models) .

Q. How does stereochemistry impact the biological activity of bicyclooctane derivatives?

  • C3 substituents : β-configuration (e.g., 2β-carbomethoxy) enhances DAT binding vs. α-isomers (e.g., RTI-336 vs. cocaine) .
  • N8 substituents : Exo- vs. endo-alkyl groups alter transporter selectivity (e.g., cyclopropylmethyl improves DAT/SERT ratio) .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to isolate enantiomers for pharmacological profiling .

Methodological Considerations

8. Designing experiments to resolve contradictory SAR data:

  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., binding vs. functional uptake).
  • Crystallography : Resolve ligand-transporter co-structures to identify binding pose discrepancies .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to validate trends .

9. Best practices for scaling enantioselective syntheses:

  • Catalyst optimization : Screen chiral ligands (e.g., BINAP) to improve enantiomeric excess (ee >98%) .
  • Flow chemistry : Continuous reactors enhance reproducibility for radical cyclization steps .
  • Quality control : In-line PAT (Process Analytical Technology) monitors reaction progress in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.